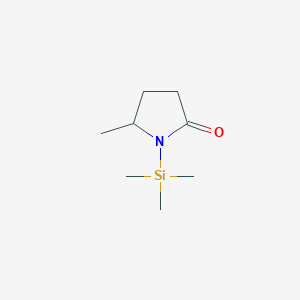
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a trimethylsilyl group attached to the nitrogen atom and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one can be synthesized by refluxing a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . The reaction typically involves the formation of a silyl ether intermediate, which subsequently undergoes cyclization to form the desired pyrrolidinone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A structurally similar compound with a wide range of biological activities.
Pyrrolidin-2,5-dione: Another related compound used in medicinal chemistry.
Prolinol: A derivative with significant applications in drug discovery.
Uniqueness: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals.
Propiedades
Número CAS |
189764-47-4 |
|---|---|
Fórmula molecular |
C8H17NOSi |
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
5-methyl-1-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C8H17NOSi/c1-7-5-6-8(10)9(7)11(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
RNUCEQXLCSLPFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)N1[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


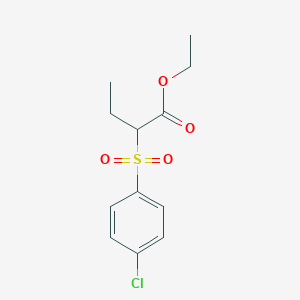
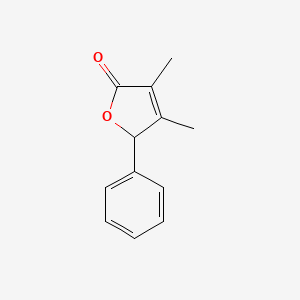
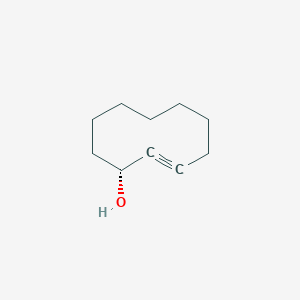
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
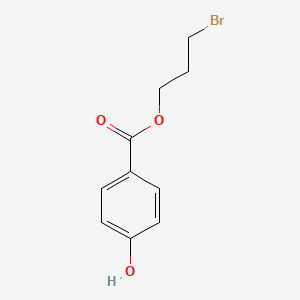
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
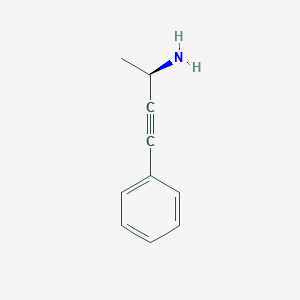
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)


